6-[10-(Anthracen-9-YL)decyl]pentacene
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Overview
Description
6-[10-(Anthracen-9-YL)decyl]pentacene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene moiety attached to a pentacene backbone via a decyl linker. The presence of both anthracene and pentacene units in the molecule imparts distinct photophysical and electronic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[10-(Anthracen-9-YL)decyl]pentacene typically involves multiple steps, including the formation of the anthracene and pentacene units, followed by their coupling through a decyl linker. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of anthracene is reacted with a halogenated pentacene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[10-(Anthracen-9-YL)decyl]pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings of the anthracene and pentacene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogen gas (chlorine or bromine) for halogenation.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated anthracene and pentacene derivatives.
Substitution: Nitro or halogenated anthracene and pentacene derivatives.
Scientific Research Applications
6-[10-(Anthracen-9-YL)decyl]pentacene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 6-[10-(Anthracen-9-YL)decyl]pentacene is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other organic molecules and materials, as well as potential interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings, known for its blue fluorescence.
Pentacene: A PAH with five linearly fused benzene rings, widely used in organic electronics.
9,10-Diphenylanthracene: A derivative of anthracene with phenyl groups at the 9 and 10 positions, used as a scintillator.
Uniqueness
6-[10-(Anthracen-9-YL)decyl]pentacene is unique due to the combination of anthracene and pentacene units in a single molecule, linked by a decyl chain. This structure imparts distinct photophysical and electronic properties, making it a valuable compound for research in organic electronics and photochemistry .
Properties
CAS No. |
920514-12-1 |
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Molecular Formula |
C46H42 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
6-(10-anthracen-9-yldecyl)pentacene |
InChI |
InChI=1S/C46H42/c1(3-5-7-25-43-41-23-15-13-21-37(41)29-38-22-14-16-24-42(38)43)2-4-6-8-26-44-45-31-35-19-11-9-17-33(35)27-39(45)30-40-28-34-18-10-12-20-36(34)32-46(40)44/h9-24,27-32H,1-8,25-26H2 |
InChI Key |
SFGHQDXBRRGYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCC6=C7C=CC=CC7=CC8=CC=CC=C86 |
Origin of Product |
United States |
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